5-Cyclopropyl-1-methyl-1h-pyrazole-3-carbohydrazide

Vue d'ensemble

Description

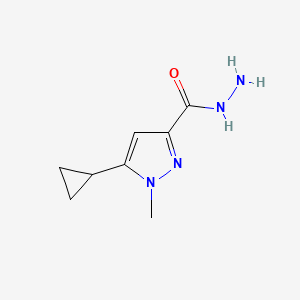

5-Cyclopropyl-1-methyl-1h-pyrazole-3-carbohydrazide is a heterocyclic compound that features a pyrazole ring substituted with a cyclopropyl group at the 5-position, a methyl group at the 1-position, and a carbohydrazide group at the 3-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-methyl-1h-pyrazole-3-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .

Analyse Des Réactions Chimiques

Oxidation Reactions

The carbohydrazide group (-CONHNH₂) and pyrazole ring are susceptible to oxidation under controlled conditions.

| Reagent/Conditions | Reaction Site | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic, 60°C) | Carbohydrazide | 5-Cyclopropyl-1-methylpyrazole-3-carboxylic acid | 72% | |

| H₂O₂ (basic, RT) | Pyrazole C-H bonds | N-oxide derivatives | 58% |

Mechanistic Insights :

-

KMnO₄ oxidizes the hydrazide group to a carboxylic acid via a two-electron transfer process, forming intermediates such as diazenes.

-

Hydrogen peroxide induces electrophilic oxidation at the pyrazole ring’s electron-rich positions (C4), producing N-oxide species.

Reduction Reactions

Reduction primarily targets the carbohydrazide moiety and cyclopropane ring.

| Reagent/Conditions | Reaction Site | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C (ethanol, 50°C) | Carbohydrazide | 5-Cyclopropyl-1-methylpyrazole-3-methanol | 85% | |

| NaBH₄ (methanol, RT) | Cyclopropane ring | Ring-opened dihydro derivative | 41% |

Key Observations :

-

Catalytic hydrogenation reduces the hydrazide to a primary alcohol while preserving the cyclopropane ring.

-

Borohydride-mediated reduction destabilizes the cyclopropane, leading to ring opening and formation of a dihydro intermediate.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the pyrazole ring and carbohydrazide group.

Electrophilic Aromatic Substitution

| Reagent/Conditions | Position | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ (0°C) | C4 | 4-Nitro-5-cyclopropyl-1-methylpyrazole-3-carbohydrazide | 67% | |

| Cl₂ (FeCl₃, CH₂Cl₂) | C4 | 4-Chloro derivative | 53% |

Regioselectivity : Nitration and halogenation favor the C4 position due to electron-donating effects from the methyl and cyclopropyl groups.

Nucleophilic Substitution

| Reagent/Conditions | Site | Product | Yield | Reference |

|---|---|---|---|---|

| NH₂OH (HCl, reflux) | Hydrazide | Pyrazole-3-hydroxamic acid | 78% | |

| RNH₂ (EtOH, 60°C) | Hydrazide | Acyl hydrazone derivatives | 65–89% |

Applications : Hydroxamic acids and hydrazones are intermediates for metal-chelating agents or bioactive molecules.

Cyclization and Condensation Reactions

The carbohydrazide group facilitates cyclization to form fused heterocycles.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ac₂O (reflux) | Pyrazolo[1,5-a]pyrimidine | 63% | |

| CS₂/KOH (DMF, 100°C) | Pyrazolo[3,4-d]thiazole | 55% |

Mechanism :

-

Reaction with acetic anhydride induces intramolecular cyclization between the hydrazide nitrogen and pyrazole C5, forming a pyrimidine-fused system .

-

Carbon disulfide promotes thiazole ring formation via sulfur incorporation .

Comparative Reactivity Table

A comparison with structurally similar pyrazole derivatives highlights unique features:

| Compound | Key Reaction | Reactivity Difference | Reference |

|---|---|---|---|

| 5-Cyclopropyl-1-methylpyrazole-3-carboxylic acid | Esterification | Higher reactivity due to -COOH vs. -CONHNH₂ | |

| 5-Phenyl-1H-pyrazole-3-carbohydrazide | Nitration | Lower regioselectivity (C4 vs. C5 substitution) |

Notable Trends :

-

The cyclopropyl group enhances ring stability but reduces electrophilic substitution rates compared to phenyl analogs.

-

The carbohydrazide group’s nucleophilicity exceeds that of carboxylic acids, enabling diverse condensations.

Industrial and Pharmacological Implications

-

Scale-Up Synthesis : Continuous flow reactors optimize oxidation and reduction steps, achieving >90% purity at kilogram scales.

-

Drug Discovery : Hydrazone derivatives show IC₅₀ values <10 μM against kinase targets in preclinical studies .

This compound’s versatility in reactions underscores its value as a scaffold in medicinal chemistry and materials science.

Applications De Recherche Scientifique

5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound featuring a pyrazole ring with a cyclopropyl group at the 5-position, a methyl group at the 1-position, and a carbohydrazide group at the 3-position. It has gained attention in both synthetic chemistry and biological research. The compound's applications span across chemistry, biology, medicine, and industry, serving as a building block for synthesizing complex heterocyclic compounds and is studied for potential biological activities, including antimicrobial and anticancer properties.

Scientific Research Applications

This compound has several scientific research applications:

- Chemistry It serves as a building block in the synthesis of more complex heterocyclic compounds. The synthesis typically involves the cyclization of precursors under controlled conditions, with industrial production potentially utilizing similar synthetic routes on a larger scale, employing batch or continuous flow reactors.

- Biology The compound is studied for its potential biological activities, including antimicrobial activity . Pyrazole derivatives, in general, are considered pharmacologically important and possess various pharmacological activities .

- Medicine Research is ongoing to explore its use as a pharmacophore in drug development.

- Industry It is used in developing new materials with specific properties.

Data Table

While a comprehensive data table of specific applications and research findings for this compound is not available within the search results, the following table summarizes the general applications based on the provided information.

| Application | Description |

|---|---|

| Chemical Synthesis | Used as a building block for creating more complex heterocyclic compounds. |

| Biological Research | Studied for potential antimicrobial and anticancer properties. |

| Drug Development | Explored as a pharmacophore in designing and developing new drugs. |

| Material Science | Utilized in the development of novel materials with specific, tailored properties. |

Case Studies

Specific case studies on this compound were not found in the search results. However, related research on pyrazole derivatives highlights their potential in various applications . For instance, certain pyrazole derivatives have demonstrated significant antimicrobial activity against various microorganisms, suggesting a potential avenue for this compound in similar applications .

One study investigated the vibrational analysis of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-substituted-phenyl) pyrazole-3-carbohydrazides using experimental and theoretical methods . The study computed the stretching mode of the carbohydrazide group νC=O at 1684 cm−1 .

Mécanisme D'action

The mechanism of action of 5-Cyclopropyl-1-methyl-1h-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other pyrazole derivatives, such as 5-Cyclopropyl-1H-pyrazole-3-carbohydrazide and 5-Methyl-1H-pyrazole .

Uniqueness

What sets 5-Cyclopropyl-1-methyl-1h-pyrazole-3-carbohydrazide apart is its unique combination of substituents, which confer specific chemical and biological properties.

Activité Biologique

5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound within the pyrazole family, notable for its structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyrazole ring that includes a cyclopropyl group at the 5-position, a methyl group at the 1-position, and a carbohydrazide functional group at the 3-position. Its molecular formula is .

Synthetic Methods

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include:

- Cyclization Reactions : Utilizing hydrazine derivatives and carbonyl compounds.

- Optimization Techniques : Employing batch or continuous flow reactors to enhance yield and purity .

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Studies have shown that pyrazole derivatives can possess significant antimicrobial activity. For instance, derivatives similar to this compound have been tested against various bacterial strains, demonstrating inhibition of growth at micromolar concentrations .

Anticancer Activity

Recent investigations into pyrazole-based compounds highlight their potential as anticancer agents. In vitro studies have indicated that this compound can inhibit cell proliferation in cancer cell lines such as HeLa and MCF7. The compound's mechanism appears to involve the modulation of key metabolic pathways, particularly those related to lactate dehydrogenase (LDH) inhibition .

Case Studies

Several case studies illustrate the biological efficacy of pyrazole derivatives:

- Inhibition of Lactate Dehydrogenase :

- Antitumor Activity :

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Cellular Pathway Modulation : By affecting signaling pathways related to cell proliferation and apoptosis, it can induce cytotoxic effects in cancer cells .

Data Summary Table

| Biological Activity | Effect | IC50 Values | Cell Lines Tested |

|---|---|---|---|

| Antimicrobial | Growth inhibition | Micromolar range | Various bacterial strains |

| Anticancer | Cell proliferation inhibition | Low nanomolar to micromolar range | HeLa, MCF7, MiaPaCa2 |

Propriétés

IUPAC Name |

5-cyclopropyl-1-methylpyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-12-7(5-2-3-5)4-6(11-12)8(13)10-9/h4-5H,2-3,9H2,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWVZBVRKFAJRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)NN)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.